2-[4-(2,6-Dimethylmorpholine-4-carbothioyl)-2-ethoxy-6-iodophenoxy]-1-pyrrolidin-1-ylethanone
Description
2-[4-(2,6-Dimethylmorpholine-4-carbothioyl)-2-ethoxy-6-iodophenoxy]-1-pyrrolidin-1-ylethanone is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, iodo, oxo, pyrrolidinyl, and morpholine
Properties
IUPAC Name |
2-[4-(2,6-dimethylmorpholine-4-carbothioyl)-2-ethoxy-6-iodophenoxy]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29IN2O4S/c1-4-26-18-10-16(21(29)24-11-14(2)28-15(3)12-24)9-17(22)20(18)27-13-19(25)23-7-5-6-8-23/h9-10,14-15H,4-8,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAYEUIRGTUQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N2CC(OC(C2)C)C)I)OCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29IN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,6-Dimethylmorpholine-4-carbothioyl)-2-ethoxy-6-iodophenoxy]-1-pyrrolidin-1-ylethanone involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core phenyl structure, followed by the introduction of the ethoxy, iodo, and oxo groups through various substitution and addition reactions. The final step involves the formation of the morpholine ring and the attachment of the pyrrolidinyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,6-Dimethylmorpholine-4-carbothioyl)-2-ethoxy-6-iodophenoxy]-1-pyrrolidin-1-ylethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-[4-(2,6-Dimethylmorpholine-4-carbothioyl)-2-ethoxy-6-iodophenoxy]-1-pyrrolidin-1-ylethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 2-[4-(2,6-Dimethylmorpholine-4-carbothioyl)-2-ethoxy-6-iodophenoxy]-1-pyrrolidin-1-ylethanone exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or chemical modification. The specific pathways involved would depend on the context of its use, such as in a biological or industrial setting.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[4-(2,6-Dimethylmorpholine-4-carbothioyl)-2-ethoxy-6-iodophenoxy]-1-pyrrolidin-1-ylethanone include other morpholine derivatives and compounds with similar functional groups, such as:
- 2-[4-(2,6-Dimethylmorpholine-4-carbothioyl)-2-ethoxy-6-iodophenoxy]-1-pyrrolidin-1-ylethanone
- 2-iodo-5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid
Uniqueness
The uniqueness of 2-[4-(2,6-Dimethylmorpholine-4-carbothioyl)-2-ethoxy-6-iodophenoxy]-1-pyrrolidin-1-ylethanone lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
